molecular formula C31H29N3O6S B297306 2-{4-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid

2-{4-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid

Cat. No.: B297306
M. Wt: 571.6 g/mol
InChI Key: HPOHKGREBAHZOG-NCOATLISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid is a complex organic compound characterized by its unique structure, which includes an indole ring, a thiazolidinone moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thiazolidinone Formation: The thiazolidinone moiety is formed by reacting a thiourea derivative with an α-haloketone.

    Coupling Reactions: The indole derivative is then coupled with the thiazolidinone intermediate using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{4-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid
  • 2-{4-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}butanoic acid

Uniqueness

The uniqueness of 2-{4-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C31H29N3O6S

Molecular Weight

571.6 g/mol

IUPAC Name

2-[4-[(Z)-[3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid

InChI

InChI=1S/C31H29N3O6S/c1-19(30(36)37)40-26-13-8-20(16-27(26)39-3)17-28-29(35)34(15-14-21-18-32-25-7-5-4-6-24(21)25)31(41-28)33-22-9-11-23(38-2)12-10-22/h4-13,16-19,32H,14-15H2,1-3H3,(H,36,37)/b28-17-,33-31?

InChI Key

HPOHKGREBAHZOG-NCOATLISSA-N

SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCC4=CNC5=CC=CC=C54)OC

Isomeric SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCC4=CNC5=CC=CC=C54)OC

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCC4=CNC5=CC=CC=C54)OC

Origin of Product

United States

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